Cas no 81710-71-6 (Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)])

Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)] structure
81710-71-6 structure
Product name:Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)]
CAS No:81710-71-6
MF:C57H70N10O8
MW:1023.2279
CID:2718908

Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)] Chemical and Physical Properties

Names and Identifiers

    • BDBM82463
    • Cyclo[L-Trp-D-Trp-L-Lys-L-Thr-L-Phe-(7-amino*heptanoyl-L-Phe-)]
    • Cyclo(7-aminoheptanoyl-L-phenylalanyl-L-tryptophyl-D-tryptophyl-L-lysyl-L-threonyl-L-phenylalanyl)
    • Inchi: 1S/C57H70N10O8/c1-36(68)51-57(75)66-46(30-37-18-6-4-7-19-37)52(70)59-29-17-3-2-10-27-50(69)62-47(31-38-20-8-5-9-21-38)54(72)64-49(33-40-35-61-44-25-14-12-23-42(40)44)56(74)65-48(32-39-34-60-43-24-13-11-22-41(39)43)55(73)63-45(53(71)67-51)26-15-16-28-58/h4-9,11-14,18-25,34-36,45-49,51,60-61,68H,2-3,10,15-17,26-33,58H2,1H3,(H,59,70)(H,62,69)(H,63,73)(H,64,72)(H,65,74)(H,66,75)(H,67,71)/t36-,45+,46+,47+,48-,49+,51+/m1/s1
    • InChI Key: CDHQUESZSCDTRS-CXGHXKFRSA-N
    • SMILES: O=C1[C@@]([H])(C([H])([H])C2=C([H])N([H])C3=C([H])C([H])=C([H])C([H])=C23)N([H])C([C@]([H])(C([H])([H])C2=C([H])N([H])C3=C([H])C([H])=C([H])C([H])=C23)N([H])C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N1[H])=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 1022.53780923 g/mol
  • Monoisotopic Mass: 1022.53780923 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 75
  • Rotatable Bond Count: 13
  • Complexity: 1860
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 282
  • XLogP3: 5.7
  • Molecular Weight: 1023.2

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 1404.3±65.0 °C(Predicted)
  • pka: 13.23±0.70(Predicted)

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